BenchChemオンラインストアへようこそ!

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

Conformational analysis Structure–activity relationship Medicinal chemistry

This benzodioxole-methylmorpholinopyrimidine is a virgin chemical probe with zero prior panel screening—an open landscape for novel target identification. Its methylene bridge introduces conformational freedom absent in direct-linked analogues, creating a distinct sub-series for SAR. With a computed logP of 2.94, it fills a gap in commercially available morpholinopyrimidine-4-carboxamides. For profiling, order at ≥95% purity; for derivatization, use as a parent scaffold.

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 1909674-50-5
Cat. No. B2702764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide
CAS1909674-50-5
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H18N4O4/c22-17(18-9-12-1-2-14-15(7-12)25-11-24-14)13-8-16(20-10-19-13)21-3-5-23-6-4-21/h1-2,7-8,10H,3-6,9,11H2,(H,18,22)
InChIKeyVUVFJEXDIYQDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909674-50-5) – Procurement-Ready Structural Profile and Physicochemical Baseline


N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909674-50-5) is a fully synthetic, small-molecule pyrimidine-4-carboxamide featuring a C6 morpholine substituent and an N-benzodioxol-5-ylmethyl carboxamide side chain. Its molecular formula is C17H18N4O4 with a molecular weight of 342.36 g·mol⁻¹ and a computed logP of 2.94, placing it within oral-drug-like physicochemical space [1]. The compound belongs to a scaffold class extensively explored for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibition and PI3K/mTOR kinase modulation [2]. Notably, ChEMBL and the ZINC database confirm that no published biological activity data or clinical trial records exist for this specific molecule as of 2026-04-29 [1].

Why N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Analogs Without Verification


Morpholinopyrimidine-4-carboxamides are not functionally interchangeable. Within this scaffold, even conservative structural modifications produce large potency shifts (≥10-fold) in target engagement assays [1]. Specifically, the benzodioxol-5-ylmethyl substituent on the target compound introduces a methylene spacer that increases conformational freedom relative to direct benzodioxol-pyrimidine analogs (e.g., CAS 1908171-50-5). This single-atom difference is predicted to alter both the amide bond geometry and the spatial presentation of the benzodioxole pharmacophore, potentially rewiring selectivity across kinase or GPCR target panels [1][2]. Substitution of this compound with a closely related analog lacking the methylene bridge, or with a pyridine-bearing variant, would therefore constitute a different chemical entity with unknown target engagement and must be validated independently.

Quantitative Differentiation Evidence for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide (CAS 1909674-50-5)


Conformational Flexibility Advantage: Methylene-Bridged vs. Direct Benzodioxol Attachment

The target compound (CAS 1909674-50-5) bears a methylene (–CH₂–) linker between the benzodioxole ring and the pyrimidine-4-carboxamide nitrogen, whereas its closest structural analog (N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide, CAS 1908171-50-5) features a direct N–aryl bond. This single-atom insertion increases the number of rotatable bonds by one (from 3 to 4), raises the fraction of sp³-hybridized carbons, and elevates computed logP from a predicted ~2.5 to 2.94 [1]. In analogous pyrimidine-4-carboxamide NAPE-PLD inhibitor series, introduction of a methylene spacer at the carboxamide nitrogen has been shown to alter target potency by >5-fold [2]. For procurement, this means the target compound's conformational profile is distinct from the direct-attachment analog and should be treated as a non-substitutable entity.

Conformational analysis Structure–activity relationship Medicinal chemistry

Scaffold-Level NAPE-PLD Inhibitory Activity: Class-Wide Reference Point for Morpholinopyrimidine-4-carboxamides

The pyrimidine-4-carboxamide scaffold to which the target compound belongs has been systematically optimized for NAPE-PLD inhibition. In the seminal SAR study by Mock et al., a morpholine-substituted pyrimidine-4-carboxamide intermediate (6-morpholino scaffold) served as the starting point for lead optimization. Replacing the morpholine with (S)-3-hydroxypyrrolidine reduced lipophilicity and increased potency by 10-fold, ultimately yielding LEI-401 with nanomolar NAPE-PLD inhibitory activity [1]. While the target compound itself lacks direct NAPE-PLD data, its morpholine-retaining design positions it structurally closer to the early-stage intermediates in this series. For researchers pursuing NAPE-PLD as a target, the compound offers a morpholine-conserved reference point to benchmark against the more optimized, pyrrolidine-bearing analogs in the literature.

NAPE-PLD inhibition Endocannabinoid system Lipid signaling

Physicochemical Differentiation: logP and Drug-Likeness vs. Closest Commercial Analogs

The target compound's computed logP of 2.94 [1] places it within Lipinski-compliant oral drug space (logP ≤ 5) but distinguishes it from more polar analogs. For comparison, 6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide, which replaces the lipophilic benzodioxole with a pyridine ring, has a computed logP ~1.2 units lower (estimated ~1.7) . The higher logP of the target compound predicts enhanced passive membrane permeability but also increased susceptibility to cytochrome P450 metabolism and potential hERG binding. This trade-off is critical for procurement decisions: users seeking CNS-penetrant probes may benefit from the elevated logP, while those prioritizing metabolic stability should consider more polar analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Data Transparency: Explicit Acknowledgment of Absent Biological Annotation vs. Literature-Validated Scaffold Peers

The ZINC database, which aggregates ChEMBL bioactivity records, explicitly states for this compound: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' [1]. This stands in contrast to structurally related morpholinopyrimidine-4-carboxamides that possess published Ki, IC₅₀, or Kd values in BindingDB for targets including HDAC isoforms, dopamine receptors, and PI3K/mTOR kinases [2]. For procurement, this data gap is a critical differentiator: the compound is a structurally defined chemical entity with no peer-reviewed target engagement validation, making it suitable only as a chemical biology probe for de novo profiling or as a synthetic intermediate, not as a validated tool compound for hypothesis-driven target studies.

Data transparency Procurement due diligence Assay-ready validation

Recommended Application Scenarios for N-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide Based on Available Evidence


De Novo Chemical Biology Probe for Kinase or GPCR Panel Screening

Given the complete absence of published target engagement data [1] and the scaffold's known promiscuity across kinase and GPCR families [2], this compound is best deployed as a virgin chemical probe for broad-panel selectivity profiling. Its benzodioxole-methylmorpholinopyrimidine architecture has not been screened against any public target panel, offering a genuine opportunity for novel target identification. Procure for use in Eurofins or DiscoverX panel screens at 10 μM single-point followed by dose-response confirmation.

Synthetic Intermediate for Parallel SAR Exploration of the Methylene-Bridged Benzodioxole Series

The compound's methylene-bridged benzodioxole attachment represents a distinct chemical sub-series with no reported SAR [1]. Procure as a parent scaffold for systematic derivatization: variation of the morpholine (replaced with substituted piperazines, pyrrolidines, or thiomorpholines), modification of the pyrimidine core (introduction of C2 substituents), and exploration of alternative methylenedioxyaryl groups. The logP of 2.94 [1] provides a favorable starting point for further optimization within drug-like space.

NAPE-PLD Inhibitor Scaffold-Hopping Reference Compound

For laboratories studying NAPE-PLD, this compound serves as a morpholine-conserved reference point to benchmark against the more potent, (S)-3-hydroxypyrrolidine-bearing LEI-401 series [1][2]. The ~10-fold potency differential between morpholine and pyrrolidine analogs in the pyrimidine-4-carboxamide NAPE-PLD class [2] makes the compound a useful negative control or starting point for scaffold-hopping campaigns aimed at identifying morpholine-tolerant NAPE-PLD chemotypes with differentiated pharmacokinetic profiles.

Physicochemical Comparator for Lipophilicity-Dependent ADME Profiling

With a computed logP of 2.94 [1], the compound occupies a lipophilicity range that is underrepresented among commercially available morpholinopyrimidine-4-carboxamide analogs (many of which feature more polar pyridine or pyrimidine substituents). Procure this compound as a high-logP reference standard for parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies, enabling direct head-to-head correlations between calculated logP and experimentally determined ADME parameters across a matched molecular series.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.